5-Ethyl-3-nonanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Ethyl-3-nonanol involves complex organic reactions. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment of a specific compound with ethyl 2-cyano-3,3-dimethylthioacrylate, highlighting the intricate steps involved in creating such molecules (李明 et al., 2005).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the characteristics of a compound. Detailed spectroscopic analyses, such as the study on ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, employ NMR, UV–Visible, FT-IR, and mass spectroscopy to elucidate the compound's structure (R. N. Singh et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties are defined by the reactivity and interaction of the compound with other substances. For instance, the synthesis and properties of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involve XRD, GC–MS analysis, and NMR spectroscopy to propose a reaction mechanism (Yongchang Zhou et al., 2008).
Physical Properties Analysis
The physical properties of compounds similar to 5-Ethyl-3-nonanol, such as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, are studied through methods like the Grignard reaction and condensation. These studies help understand the effects of different bases on the condensation process and the yield of the desired product (Hongyu Tian et al., 2009).
Chemical Properties Analysis
The chemical properties can be explored through reactions and theoretical studies. For example, ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate was synthesized and studied as an insect growth regulator, showcasing the potential of molecular engineering to produce compounds with specific chemical properties (V. Devi & P. Awasthi, 2022).
Scientific Research Applications
Synthesis of Key Compounds : A study demonstrated the synthesis of 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone using a process involving butyric acid, epoxypropane, lithium, naphthalene, and disthylamine. This compound is significant in the food and tobacco industries (Z. You, 1999).
Biodiesel Properties : Ethyl nonanoate has been identified for its potential in biodiesel, possessing acceptable cetane numbers and reactivity. Further investigation is needed for accurate densities and heat capacities (Zhan et al., 2019).
Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate 5 is another derivative with potential as a fungicide and plant growth regulator (李明 et al., 2005).
Separation of Ethyl Alcohol Solutions : 1-nonanol and 1-decanol have been found effective as separating agents for dilute aqueous ethyl alcohol solutions due to their high boiling points (Kirbaslar et al., 2000).
Antioxidant and Anti-inflammatory Properties : Synthesized compounds containing ethyl 2-(2-cyano-3- (substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have shown promise in antioxidant and anti-inflammatory activities, particularly those with phenolic substitution (Madhavi & Sreeramya, 2017).
Neurotoxicity Studies : The neurotoxicity of 5-nonanone has been studied in rats, where chronic exposure leads to neuropathy characterized by giant axonal swellings, especially when combined with methyl ethyl ketone exposure (Shifman et al., 1981).
properties
IUPAC Name |
5-ethylnonan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMKGYOHPSYFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334119 | |
Record name | 5-Ethyl-3-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-nonanol | |
CAS RN |
19780-71-3 | |
Record name | 5-Ethyl-3-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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